(1-Fluorocyclobutyl)methanesulfonyl chloride
Overview
Description
(1-Fluorocyclobutyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H8ClFO2S and a molecular weight of 186.63 g/mol . This compound is characterized by the presence of a fluorocyclobutyl group attached to a methanesulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of (1-Fluorocyclobutyl)methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with fluorinating agents followed by sulfonylation. One common method includes the use of thionyl chloride (SOCl2) as a sulfonylating agent. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
(1-Fluorocyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common reagents used in these reactions include bases like pyridine, solvents like dichloromethane, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Fluorocyclobutyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonyl derivatives.
Biology: The compound can be used in the modification of biomolecules for studying biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Fluorocyclobutyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is utilized in the synthesis of sulfonyl derivatives and other functionalized compounds .
Comparison with Similar Compounds
(1-Fluorocyclobutyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, this compound is unique due to the presence of the fluorocyclobutyl group, which imparts distinct chemical properties and reactivity .
Similar compounds include:
Methanesulfonyl chloride (CH3SO2Cl): Commonly used in organic synthesis for introducing the methanesulfonyl group.
Tosyl chloride (p-Toluenesulfonyl chloride, C7H7SO2Cl): Widely used as a reagent in organic synthesis for the preparation of tosylates.
Properties
IUPAC Name |
(1-fluorocyclobutyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)4-5(7)2-1-3-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZWKGMVXFJMNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803604-70-7 | |
Record name | (1-fluorocyclobutyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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